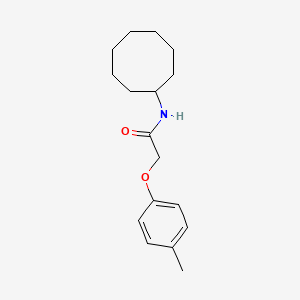
N-cyclooctyl-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-2-(4-methylphenoxy)acetamide, commonly known as KAE609, is a novel antimalarial drug candidate. It belongs to the spiroindolone class of compounds and is currently being developed by Novartis Pharma AG for the treatment of malaria. KAE609 has shown promising results in preclinical and clinical studies, and its unique mechanism of action makes it a potential candidate for the treatment of drug-resistant strains of malaria.
Mechanism of Action
KAE609 works by targeting the ATP4 ion pump in the malaria parasite. This ion pump is responsible for maintaining the pH balance within the parasite, and KAE609 disrupts this balance, leading to the death of the parasite. This unique mechanism of action makes KAE609 different from other antimalarial drugs, which target other aspects of the parasite's life cycle.
Biochemical and Physiological Effects:
KAE609 has been shown to have low toxicity in preclinical studies, with no significant adverse effects observed in animal models. In addition, KAE609 has a long half-life, which makes it a potential candidate for once-daily dosing. However, further studies are needed to determine the safety and efficacy of KAE609 in humans.
Advantages and Limitations for Lab Experiments
One of the major advantages of KAE609 is its unique mechanism of action, which makes it a potential candidate for the treatment of drug-resistant strains of malaria. In addition, KAE609 has shown activity against both the blood and liver stages of the malaria parasite, which is important for the treatment of severe malaria. However, one of the limitations of KAE609 is its relatively new status as a drug candidate, which means that further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research and development of KAE609. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of KAE609 in combination with other antimalarial drugs, which may improve its efficacy and reduce the risk of drug resistance. Finally, further studies are needed to determine the safety and efficacy of KAE609 in humans, which will be important for its eventual approval as a new antimalarial drug.
Synthesis Methods
The synthesis of KAE609 involves several steps, starting with the reaction of cyclooctanone and para-methylphenol to form the intermediate compound, 2-(4-methylphenoxy)cyclooctanone. This intermediate is then reacted with ethyl chloroacetate to form the ester, which is subsequently hydrolyzed to give the final product, N-cyclooctyl-2-(4-methylphenoxy)acetamide.
Scientific Research Applications
KAE609 has been extensively studied for its potential as a new antimalarial drug. It has shown activity against both the blood and liver stages of the malaria parasite, making it a promising candidate for the treatment of both uncomplicated and severe malaria. In addition, KAE609 has demonstrated activity against drug-resistant strains of malaria, which is a major concern in the ongoing fight against malaria.
properties
IUPAC Name |
N-cyclooctyl-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-14-9-11-16(12-10-14)20-13-17(19)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGNNYWNWICFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-(4-methylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5853350.png)
![ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B5853354.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5853366.png)




![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5853398.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5853411.png)

![4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853425.png)

![3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5853439.png)
![N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5853453.png)